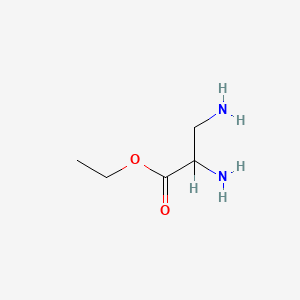

Ethyl 2,3-diaminopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-diaminopropanoate is a derivative of 2,3-Diaminopropionic acid . 2,3-Diaminopropionic acid is a non-proteinogenic amino acid found in certain secondary metabolites, including zwittermicin A and tuberactinomycin . It is formed by the pyridoxal phosphate (PLP) mediated amination of serine .

Molecular Structure Analysis

The molecular formula of this compound is C5H12N2O2 . Its molecular weight is 132.16 g/mol . The structure of the compound can be represented as CCOC(=O)C(CN)N .

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Ethyl 2,3-diaminopropanoate is utilized in the synthesis of orthogonally protected amino acids, particularly in the context of edeine analogs. The process involves using differently N-protected (S)-2,3-diaminopropanoic acid as a substrate. This application is significant in the field of peptide synthesis and drug design (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Preparation of Methanoamino Acids

The compound plays a role in the diastereoselective titanium(IV)-mediated cyclopropanation of ethyl 3,3-diethoxypropionate by Grignard reagents. This process allows the preparation of 1-(1-alkenyl)cyclopropanol derivatives, which are precursors of π-1,1-dimethyleneallylmetal species. These precursors are vital for the generation of (E)-2,3-methanoamino acids (Kozyrkov et al., 2000).

Annulation Reactions in Organic Chemistry

This compound is used in phosphine-catalyzed [4 + 2] annulation reactions, forming highly functionalized tetrahydropyridines. This process is crucial in organic synthesis, particularly in the construction of complex nitrogen-containing structures (Zhu, Lan, & Kwon, 2003).

Synthesis of Functionalized Amino Acids

The compound aids in the synthesis of functionalized 2,3-diaminopropanoic acid derivatives, a process that allows for differentiation of amine groups in substituted 2,3-diaminopropanoic acids. This is particularly relevant for incorporating substituted β-amino amino acid units within peptides (Choi & Harold, 1995).

Inhibitor of Ethylene Perception in Fruits and Vegetables

This compound is related to the synthesis and application of 1-methylcyclopropene (1-MCP), an inhibitor of ethylene perception in fruits and vegetables. This inhibitor has significant implications in the agricultural industry for extending the shelf life and maintaining the quality of produce (Watkins, 2006).

Radioactive Labeling in Medical Research

It is involved in the production of radiolabeled monoclonal antibody conjugates for medical applications, particularly in imaging and therapy. Ethyl N,N′-bis(benzoylmercaptoacetyl)-2,3-diaminopropanoate, a derivative, is used as a bifunctional chelating agent to form complexes with radioactive isotopes (Volkert et al., 1990).

properties

IUPAC Name |

ethyl 2,3-diaminopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCBUYSHWNREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzimidazol-1-yl)-N-[(4-chlorophenyl)methyl]azetidine-1-carboxamide](/img/structure/B2459179.png)

![6,6-Dimethyl-1-azaspiro[3.5]nonan-2-one](/img/structure/B2459182.png)

![pentachlorophenyl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B2459183.png)

![N-(3,5-dimethylphenyl)-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/no-structure.png)

![Methyl 2-[[1-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2459190.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2459192.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide](/img/structure/B2459193.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)